6-Bromo-2-methyl-8-nitroquinoline
Overview
Description
6-Bromo-2-methyl-8-nitroquinoline is a quinoline derivative with the molecular formula C10H7BrN2O2. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-8-nitroquinoline typically involves the nitration of 2-methylquinoline followed by bromination. The nitration process introduces a nitro group at the 8-position of the quinoline ring, while bromination at the 6-position is achieved using bromine or a brominating agent . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 6-Bromo-2-carboxy-8-nitroquinoline.
Reduction: 6-Bromo-2-methyl-8-aminoquinoline.
Substitution: 6-Amino-2-methyl-8-nitroquinoline.
Scientific Research Applications
6-Bromo-2-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylquinoline:
2-Methyl-8-nitroquinoline: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.
6-Bromo-8-nitroquinoline: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
6-Bromo-2-methyl-8-nitroquinoline is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the quinoline ring.
Properties
IUPAC Name |
6-bromo-2-methyl-8-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBVZXZPOBPMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491434 | |
Record name | 6-Bromo-2-methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-62-4 | |
Record name | 6-Bromo-2-methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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